molecular formula C7H8F3N3O B2758765 CCn1cc(C(N)=O)c(n1)C(F)(F)F CAS No. 2380143-16-6

CCn1cc(C(N)=O)c(n1)C(F)(F)F

Cat. No. B2758765
CAS RN: 2380143-16-6
M. Wt: 207.156
InChI Key: CUGFBPNAJHGZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCn1cc(C(N)=O)c(n1)C(F)(F)F is a chemical compound that is also known as 2,3,5,6-tetrafluorobenzamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of CCn1cc(C(N)=O)c(n1)C(F)(F)F is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CCn1cc(C(N)=O)c(n1)C(F)(F)F has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCn1cc(C(N)=O)c(n1)C(F)(F)F is its potential to be used as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research on CCn1cc(C(N)=O)c(n1)C(F)(F)F. One of the most promising directions is the synthesis of new compounds with potential therapeutic properties. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential applications of this compound in material science and organic synthesis should also be explored further.

Synthesis Methods

The synthesis of CCn1cc(C(N)=O)c(n1)C(F)(F)F is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,3,5,6-tetrafluorobenzoic acid with ammonia and a reducing agent such as sodium borohydride. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

CCn1cc(C(N)=O)c(n1)C(F)(F)F has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs. It has been shown that CCn1cc(C(N)=O)c(n1)C(F)(F)F can be used to synthesize compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties.
In material science, CCn1cc(C(N)=O)c(n1)C(F)(F)F can be used as a building block for the synthesis of various materials. For example, it can be used to synthesize polymers with unique properties such as high thermal stability and chemical resistance.

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-2-13-3-4(6(11)14)5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFBPNAJHGZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCn1cc(C(N)=O)c(n1)C(F)(F)F

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